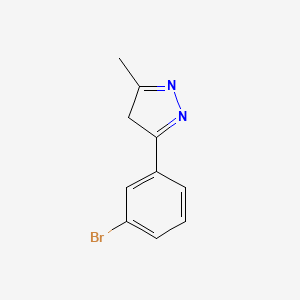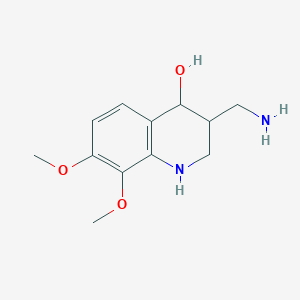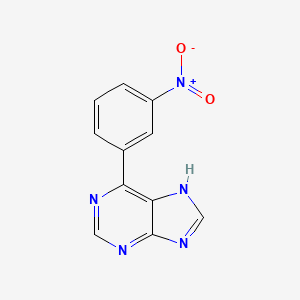
6-(3-nitrophenyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The presence of a nitrophenyl group at the 6-position of the purine ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purine typically involves the introduction of the nitrophenyl group to the purine core. One common method is the nucleophilic aromatic substitution reaction, where a suitable nitrophenyl halide reacts with a purine derivative under basic conditions. For example, 6-chloropurine can be reacted with 3-nitrophenylboronic acid in the presence of a palladium catalyst to yield 6-(3-Nitrophenyl)-9H-purine.
Industrial Production Methods
Industrial production of 6-(3-Nitrophenyl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The purine ring can undergo substitution reactions, such as halogenation or alkylation, at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and alkylating agents like methyl iodide (CH₃I).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated purine derivatives.
Aplicaciones Científicas De Investigación
6-(3-Nitrophenyl)-9H-purine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(3-Nitrophenyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The purine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-Nitrophenyl)-9H-adenine: Similar structure with an amino group at the 6-position instead of a hydrogen atom.
6-(3-Nitrophenyl)-9H-guanine: Contains an additional amino group at the 2-position of the purine ring.
6-(3-Nitrophenyl)-9H-xanthine: Has a keto group at the 2-position and an additional keto group at the 6-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purine is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
918537-00-5 |
|---|---|
Fórmula molecular |
C11H7N5O2 |
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-3-1-2-7(4-8)9-10-11(14-5-12-9)15-6-13-10/h1-6H,(H,12,13,14,15) |
Clave InChI |
GKIUTLWTRHWQJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


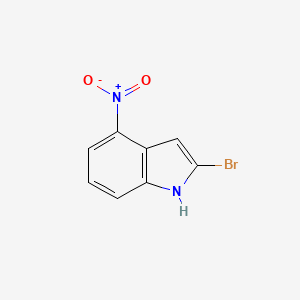


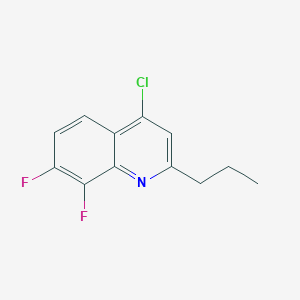
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
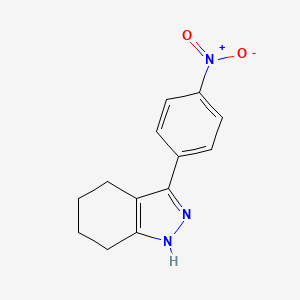


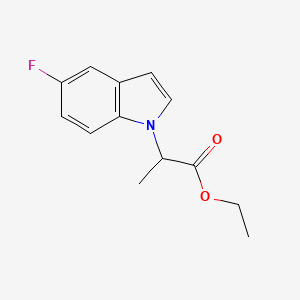
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
